7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid
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Overview
Description
7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This compound, characterized by a methoxy group at the 7th position and a carboxylic acid group at the 6th position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with formic acid and potassium cyanide, followed by cyclization to form the benzimidazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effective and scalable processes to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Formation of 7-hydroxy-1H-benzo[d]imidazole-6-carboxylic acid.
Reduction: Formation of 7-methoxy-1H-benzo[d]imidazole-6-methanol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the expression of specific genes or proteins. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 1H-benzo[d]imidazole-5-carboxylic acid
- 2-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
- 4-Hydroxy-1H-benzo[d]imidazole-6-carboxylic acid
Comparison: 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxy-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-5(9(12)13)2-3-6-7(8)11-4-10-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FTGIRMRPJSMSGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1N=CN2)C(=O)O |
Origin of Product |
United States |
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